Rhod 2 triammonium

Overview

Description

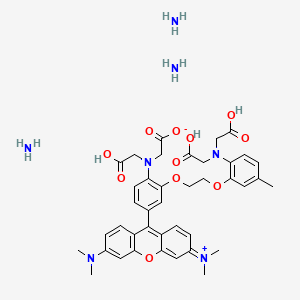

Rhod 2 triammonium is a chemical compound widely used as a fluorescent probe for calcium ions. It is known for its high affinity for calcium ions and its ability to operate in the visible spectrum. This compound is particularly useful in biological and medical research due to its ability to indicate calcium ion concentrations within cells.

Mechanism of Action

Target of Action

Rhod 2 triammonium is a high-affinity Ca2+ indicator . Its primary target is the calcium ion (Ca2+) present in cells . Calcium ions play a crucial role in various cellular processes, including signal transduction, muscle contraction, and cell death .

Mode of Action

This compound interacts with its target, the calcium ions, by binding to them . This binding results in an increase in fluorescence intensity . The compound is particularly suitable for detecting calcium ion levels in cells and tissues with high autofluorescence .

Biochemical Pathways

The binding of this compound to calcium ions can affect various biochemical pathways where calcium ions serve as a secondary messenger . These include pathways involved in muscle contraction, neurotransmitter release, and cell growth .

Pharmacokinetics

It’s known that the compound can be loaded into cells via microinjection or scrape loading .

Result of Action

The binding of this compound to calcium ions results in a change in fluorescence intensity, which can be detected using fluorescence microscopy or flow cytometry . This allows researchers to monitor changes in intracellular calcium levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of serum in the culture medium can affect the compound’s ability to enter cells, as esterases in the serum can degrade the compound . Furthermore, the compound’s fluorescence can be quenched if exposed to light, so it should be stored in the dark .

Biochemical Analysis

Biochemical Properties

Rhod 2 triammonium plays a crucial role in biochemical reactions by serving as a calcium indicator. It interacts with calcium ions (Ca²⁺) and exhibits a significant increase in fluorescence upon binding. This property makes it an essential tool for monitoring intracellular calcium levels. This compound does not interact directly with enzymes or proteins but rather serves as a reporter molecule that indicates changes in calcium concentration. The binding of calcium to this compound is non-covalent and reversible, allowing for real-time monitoring of calcium fluxes in living cells .

Cellular Effects

This compound influences various cellular processes by enabling the visualization of calcium signaling pathways. In neurons, for example, it can be used to monitor calcium influx during synaptic activity, providing insights into neurotransmitter release and synaptic plasticity. In muscle cells, this compound helps to study calcium transients associated with muscle contraction. Additionally, it can be used to investigate calcium-dependent processes in other cell types, such as hormone secretion in endocrine cells and immune responses in lymphocytes .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to calcium ions. The binding of calcium to this compound induces a conformational change in the molecule, leading to an increase in fluorescence intensity. This fluorescence change is due to the alteration in the electronic structure of the dye upon calcium binding. The high affinity of this compound for calcium ions ensures that it can detect even small changes in intracellular calcium levels. The non-covalent and reversible nature of the binding allows for dynamic monitoring of calcium signaling events .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable when stored properly, but its acetoxymethyl (AM) ester form is susceptible to hydrolysis, particularly in solution. This can lead to a decrease in cell loading capacity over time. In in vitro studies, this compound is often used within a few hours of loading to ensure optimal performance. Long-term effects on cellular function are typically minimal, but prolonged exposure to high concentrations of the dye may affect cell viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively labels cells and allows for accurate monitoring of calcium dynamics without significant toxicity. At high doses, this compound may exhibit toxic effects, including disruption of cellular function and induction of cell death. Threshold effects are observed, where a certain concentration of this compound is required to achieve detectable fluorescence without causing adverse effects. Careful optimization of dosage is essential to balance sensitivity and toxicity .

Metabolic Pathways

This compound is not directly involved in metabolic pathways but serves as a tool to study calcium-dependent metabolic processes. It does not undergo significant metabolic transformation within cells. Instead, it remains as an intact molecule that binds to calcium ions and reports changes in calcium concentration. The presence of this compound can influence metabolic flux by altering calcium signaling, which in turn affects various metabolic pathways. For example, calcium signaling plays a role in regulating energy metabolism and enzyme activity .

Transport and Distribution

This compound is transported and distributed within cells primarily through passive diffusion. Due to its membrane-impermeant nature, it is often loaded into cells via microinjection or scrape loading. Once inside the cell, this compound localizes to the cytoplasm and other intracellular compartments where calcium signaling occurs. The distribution of this compound can be influenced by factors such as cell type, loading method, and the presence of transporters or binding proteins that interact with the dye .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it can effectively monitor calcium signaling events. It does not contain specific targeting signals or post-translational modifications that direct it to particular organelles. Its localization can be influenced by the cellular environment and the presence of calcium-binding proteins. In some cases, this compound may accumulate in specific subcellular regions where calcium concentrations are high, providing localized information about calcium dynamics .

Preparation Methods

Synthetic Routes and Reaction Conditions

Rhod 2 triammonium can be synthesized through a series of chemical reactions involving the condensation of specific organic molecules. The process typically involves the use of dimethyl sulfoxide (DMSO) as a solvent and requires careful control of reaction conditions to ensure high purity and yield .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors that allow for precise control of temperature, pressure, and other reaction parameters. The compound is then purified through a series of filtration and crystallization steps to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

Rhod 2 triammonium undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products

The major products formed from these reactions include various oxidized and reduced forms of this compound, which can be further used in different applications .

Scientific Research Applications

Rhod 2 triammonium is extensively used in scientific research, particularly in the following fields:

Chemistry: It is used as a fluorescent probe to study calcium ion concentrations in various chemical reactions.

Biology: It is used to monitor calcium ion levels within cells, which is crucial for understanding cellular processes and signaling pathways.

Medicine: It is used in medical research to study calcium ion dynamics in various physiological and pathological conditions.

Industry: It is used in the development of new materials and technologies that require precise control of calcium ion concentrations

Comparison with Similar Compounds

Similar Compounds

Fluo-3: Another fluorescent probe for calcium ions, but with different excitation and emission wavelengths.

Fura-2: A ratiometric calcium indicator that operates in the ultraviolet spectrum.

Indo-1: Another ultraviolet-excitable calcium indicator with different spectral properties

Uniqueness

Rhod 2 triammonium is unique due to its ability to operate in the visible spectrum, which makes it suitable for use in cells and tissues with high levels of autofluorescence. Additionally, its high affinity for calcium ions and its compatibility with various imaging techniques make it a valuable tool in scientific research .

Properties

IUPAC Name |

azane;2-[2-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]-N-(carboxymethyl)-4-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]anilino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H42N4O11.3H3N/c1-24-6-12-30(43(20-36(45)46)21-37(47)48)34(16-24)53-14-15-54-35-17-25(7-13-31(35)44(22-38(49)50)23-39(51)52)40-28-10-8-26(41(2)3)18-32(28)55-33-19-27(42(4)5)9-11-29(33)40;;;/h6-13,16-19H,14-15,20-23H2,1-5H3,(H3-,45,46,47,48,49,50,51,52);3*1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDDUFNQIWMYXKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N(CC(=O)O)CC(=O)O)OCCOC2=C(C=CC(=C2)C3=C4C=CC(=[N+](C)C)C=C4OC5=C3C=CC(=C5)N(C)C)N(CC(=O)O)CC(=O)[O-].N.N.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H51N7O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

805.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Oxo-1-[3-(propanoylamino)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B1177199.png)